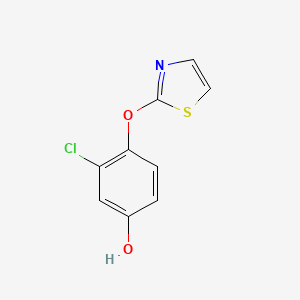

3-Chloro-4-(1,3-thiazol-2-yloxy)phenol

Description

3-Chloro-4-(1,3-thiazol-2-yloxy)phenol is a chlorinated phenolic derivative featuring a thiazole ether moiety. Its structure combines a phenol ring substituted with chlorine at the 3-position and a thiazol-2-yloxy group at the 4-position, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C9H6ClNO2S |

|---|---|

Molecular Weight |

227.67 g/mol |

IUPAC Name |

3-chloro-4-(1,3-thiazol-2-yloxy)phenol |

InChI |

InChI=1S/C9H6ClNO2S/c10-7-5-6(12)1-2-8(7)13-9-11-3-4-14-9/h1-5,12H |

InChI Key |

KPMCIEKLJNRTDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)OC2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-3Cl)

- Structure : Features a diazenyl (–N=N–) group instead of the thiazolyloxy moiety .

- Synthesis : Yielded 53% with a melting point of 122–124°C.

- Spectroscopy : IR shows an OH stretch at 3,300 cm⁻¹ and C=C absorption at 1,600 cm⁻¹.

- Elemental Analysis : Matches theoretical values for C₁₂H₈ON₂Cl₂ (C: 53.63%, H: 2.95%, N: 10.38%) .

2-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-2Cl)

- Structure: Chlorine at the 2-position on the phenol ring, altering symmetry compared to A-3Cl .

- Synthesis : Yielded 50% with a higher melting point (162–164°C), likely due to improved crystal packing.

- Spectroscopy : OH stretch at 3,480 cm⁻¹, suggesting stronger hydrogen bonding than A-3Cl .

Thiazolyl-Azetidinone Hybrids

- Structure: Incorporates an azetidinone (β-lactam) ring instead of phenol, with a fluorobenzylidene substituent .

- Key Feature : Trans-configuration in the β-lactam ring (coupling constant 1.3–1.8 Hz) .

- Applications : Explored for antimicrobial activity, highlighting the role of thiazole in bioactivity .

4-(4-Chlorophenyl)-2-(pyrazolyl)thiazole Derivatives

- Structure : Combines thiazole with pyrazole and triazole rings, leading to planar conformations with perpendicular fluorophenyl groups .

- Crystallography : Triclinic P ī symmetry with two independent molecules per asymmetric unit (R factor: 0.053) .

Physicochemical Properties

Crystallographic and Analytical Methods

- SHELX System : Widely used for small-molecule refinement (e.g., SHELXL for A-3Cl and A-2Cl) .

- ORTEP-3/WinGX : Employed for crystal structure visualization and refinement of thiazole derivatives .

- Data Quality : High-resolution structures (e.g., R factor = 0.053 for fluorophenyl-thiazole derivatives) ensure reliable comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.